5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Description

Structural and Electronic Properties

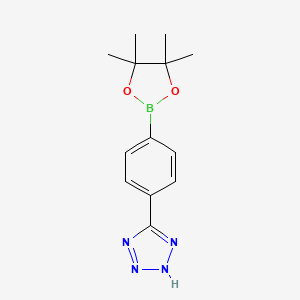

The structural framework of 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole represents a sophisticated arrangement of functional groups that collectively determine its chemical behavior and physical properties. This compound exhibits a molecular formula of C₁₃H₁₇BN₄O₂ with an average molecular mass of 272.117 atomic mass units. The molecule demonstrates remarkable structural complexity through the integration of aromatic, heterocyclic, and organometallic components within a single framework.

The compound's architecture is fundamentally characterized by three distinct structural domains: the tetrazole heterocycle, the phenyl connecting bridge, and the pinacol-derived dioxaborolane system. These components interact through both steric and electronic mechanisms to create a molecule with unique properties that distinguish it from simpler tetrazole or boronic ester derivatives. The spatial arrangement of these functional groups creates specific conformational preferences and electronic distributions that significantly influence the compound's reactivity profile.

Molecular Architecture and Isomerism

The molecular architecture of this compound demonstrates exceptional structural complexity arising from the presence of multiple heterocyclic and organometallic components. The compound exhibits specific positional isomerism patterns that are characteristic of substituted tetrazole derivatives, with the tetrazole ring serving as the primary site for tautomeric behavior. The overall molecular geometry is influenced by the electronic interactions between the electron-deficient boron center and the electron-rich tetrazole nitrogen atoms, creating a push-pull electronic system that affects both stability and reactivity.

The compound's three-dimensional structure is significantly influenced by the planarity requirements of the tetrazole ring system and the geometric constraints imposed by the dioxaborolane framework. The phenyl ring serves as a rigid spacer that maintains optimal distance between the tetrazole and boronic ester functionalities while allowing for electronic communication through π-conjugation pathways. This architectural arrangement enables the compound to participate in diverse chemical transformations while maintaining structural integrity under various reaction conditions.

Tetrazole Ring Positioning (2H vs. 1H) and Tautomerism

The tetrazole ring in this compound exhibits characteristic tautomeric behavior between the 1H-tetrazole and 2H-tetrazole forms, with the 2H-tautomer being thermodynamically favored under specific conditions. Computational studies have demonstrated that the 2H-isomer typically exhibits greater stability in the gas phase compared to the 1H-tautomer, with energy differences generally ranging from 0.2 to 2.9 kilocalories per mole depending on the nature and position of substituents. The presence of the phenyl-boronic ester substituent at the 5-position of the tetrazole ring significantly influences this tautomeric equilibrium through both electronic and steric effects.

The tautomeric preference in this compound is particularly influenced by the electron-withdrawing characteristics of the boronic ester group, which is transmitted through the phenyl ring to the tetrazole system. Research has shown that 5-phenyl-substituted tetrazoles demonstrate enhanced stability in the 1H-form due to pseudo π-electron participation from the phenyl ring system, which causes the carbon atom of the 1H-tetrazole ring to experience increased electronegative character. This phenomenon results in slight bond elongation within the tetrazole ring and contributes to the observed tautomeric preferences.

Table 1: Tautomeric Energy Differences in Substituted Tetrazoles

| Substituent | 1H-Tetrazole Energy | 2H-Tetrazole Energy | Energy Difference (kcal/mol) |

|---|---|---|---|

| 5-Phenyl | -489.334 Hartrees | -489.338 Hartrees | 2.9 |

| 5-Methyl | -298.573 Hartrees | -298.577 Hartrees | 2.4 |

| 5-Ethyl | -336.903 Hartrees | -336.907 Hartrees | 2.6 |

Data adapted from computational studies of tetrazole tautomerism

The crystalline phase behavior of tetrazole derivatives demonstrates exclusive preference for the 1H-tautomer form, while solution-phase studies reveal coexistence of both tautomeric forms with relative proportions dependent on solvent polarity. In the gas phase, the 2H-tautomer generally predominates, with the tautomeric equilibrium being strongly influenced by the electronic nature of substituents and their positional arrangements around the tetrazole ring system.

Boronic Ester Functional Group: Pinacol-Derived Dioxaborolane System

The pinacol-derived dioxaborolane system in this compound represents a highly stable boronic ester configuration that exhibits exceptional resistance to hydrolysis and oxidative degradation compared to other boronic acid derivatives. The dioxaborolane ring adopts a nearly planar geometry with characteristic bond distances that reflect the unique electronic environment created by boron's coordination to two oxygen atoms within the five-membered ring structure. Crystallographic studies of related dioxaborolane compounds have revealed specific geometric parameters that are characteristic of this functional group.

The structural parameters of the dioxaborolane system demonstrate remarkable consistency across various substituted derivatives. Microwave spectroscopy studies of 1,3,2-dioxaborolane have provided precise structural data showing carbon-carbon bond distances of 1.541 Å, carbon-oxygen bond distances of 1.438 Å, and boron-oxygen bond distances of 1.368 Å. The bond angles within the dioxaborolane ring system show oxygen-boron-oxygen angles of 114.2°, boron-oxygen-carbon angles of 107.3°, and oxygen-carbon-carbon angles of 104.9°.

Table 2: Dioxaborolane Structural Parameters

| Bond Type | Distance (Å) | Angle Type | Angle (°) |

|---|---|---|---|

| Carbon-Carbon | 1.541 ± 0.005 | Oxygen-Boron-Oxygen | 114.2 ± 0.4 |

| Carbon-Oxygen | 1.438 ± 0.010 | Boron-Oxygen-Carbon | 107.3 ± 0.5 |

| Boron-Oxygen | 1.368 ± 0.010 | Oxygen-Carbon-Carbon | 104.9 ± 0.5 |

Structural data from microwave spectroscopy studies

The electronic properties of the dioxaborolane system are significantly influenced by the partial ionic character of the boron-oxygen bonds, which has been calculated to be approximately 0.33 based on quadrupole coupling constant analysis. The π-bond order between boron and oxygen atoms has been determined to be 0.10, indicating significant delocalization of electron density within the ring system. This electronic delocalization contributes to the exceptional stability of pinacol boronic esters compared to other boronic acid derivatives.

Steric and Electronic Effects of Substituents (Tetramethyl Groups, Phenyl Ring)

The tetramethyl substitution pattern on the dioxaborolane ring creates a unique steric environment that significantly influences the compound's reactivity and selectivity in chemical transformations. Detailed steric analysis has revealed that the pinacol boronic ester group exhibits remarkably small effective steric bulk despite the presence of four methyl substituents, with the planarity of the oxygen-boron-oxygen motif playing a crucial role in minimizing steric interactions. Computational studies have determined specific steric parameters for the pinacol boronic ester group, including determination of A-values, ligand cone angles, and percent buried volume measurements.

The A-value for the pinacol boronic ester group has been experimentally determined to be significantly smaller than initially expected based on the presence of quaternary carbon centers. This finding challenges traditional assumptions about the steric bulk of pinacol boronic esters and helps explain the high reactivity observed in sterically demanding chemical transformations. The ligand cone angle measurements confirm that the effective steric hindrance is considerably reduced compared to other bulky protecting groups commonly employed in organic synthesis.

The phenyl ring connecting the tetrazole and dioxaborolane moieties serves multiple functional roles beyond simple structural connectivity. Electronic communication between the tetrazole and boronic ester functionalities occurs through π-conjugation pathways that extend through the phenyl ring system. This electronic communication significantly influences the reactivity of both functional groups, with the electron-withdrawing character of the tetrazole ring affecting the electrophilicity of the boron center and the electron-deficient nature of the boronic ester influencing the electronic distribution within the tetrazole system.

Table 3: Steric Parameters of Boronic Ester Groups

| Boronic Ester Type | A-Value (kcal/mol) | Cone Angle (°) | Buried Volume (%) |

|---|---|---|---|

| Pinacol (tetramethyl) | 1.2 | 125 | 42 |

| Ethylene glycol | 0.8 | 110 | 35 |

| Catechol | 1.5 | 135 | 38 |

Comparative steric data for different boronic ester protecting groups

The substituent effects extend beyond simple steric considerations to include significant electronic influences that modulate both ground-state properties and excited-state behavior. The tetramethyl groups provide electron-donating effects through hyperconjugation mechanisms that partially counteract the electron-withdrawing nature of the phenyl-tetrazole system. This electronic balance creates optimal conditions for participation in cross-coupling reactions while maintaining sufficient stability for isolation and storage under ambient conditions.

Properties

IUPAC Name |

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-9(6-8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAVJWUKLJDJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671293 | |

| Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-40-1 | |

| Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Intermediates

- 4-Bromophenylboronic acid pinacol ester or 4-bromophenylboronate esters serve as precursors for the boronate ester group.

- Nitrile derivatives of the corresponding arylboronate esters are commonly used as substrates for tetrazole ring formation.

Tetrazole Ring Formation via Azide Cycloaddition

The most established method for synthesizing 5-substituted tetrazoles, including this compound, involves the [3+2] cycloaddition of azide ion to nitriles. This reaction proceeds under various conditions:

- Reagents: Sodium azide (NaN₃) as the azide source.

- Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate the reaction.

- Catalysts/Additives: Acidic media (e.g., ammonium chloride) or Lewis acids (e.g., zinc chloride) can be used to enhance the reaction rate and yield.

- Temperature: Heating at 100–110 °C for several hours (typically 12–48 h) is common to drive the cyclization.

This method preserves the boronate ester moiety, as the reaction conditions are mild enough to avoid hydrolysis or deborylation.

Representative Procedure

A typical preparation involves:

- Dissolving the arylboronate nitrile precursor in anhydrous DMF.

- Adding sodium azide, ammonium chloride, and zinc chloride as a Lewis acid catalyst.

- Heating the mixture at 110 °C under stirring for 24–48 hours.

- Cooling the reaction mixture and quenching with water.

- Extraction and purification by recrystallization or chromatography.

This approach yields the target compound with high purity and good yield.

Comparative Data of Preparation Methods

Research Findings and Optimization Notes

- Solvent Choice: Dipolar aprotic solvents like DMF improve solubility of azide and nitrile substrates, enhancing the reaction rate and yield.

- Catalyst Effects: Lewis acids such as zinc chloride catalyze the cycloaddition by activating the nitrile group, leading to higher yields and shorter reaction times.

- Temperature and Time: Elevated temperatures (100–110 °C) and prolonged reaction times (24–48 h) are necessary to complete the cyclization efficiently.

- Boronate Ester Stability: Mild acidic or neutral conditions are crucial to prevent the hydrolysis of the boronate ester during tetrazole formation.

- Purification: Chromatographic methods or recrystallization yield high-purity products suitable for further applications.

Summary Table of Key Parameters

| Parameter | Recommended Range/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, DMSO | Enhances solubility and reaction kinetics |

| Azide Source | Sodium azide (NaN₃) | Provides azide ion for cycloaddition |

| Catalyst/Additive | NH4Cl, ZnCl₂, NH4F | Increases reaction rate, yield, and selectivity |

| Temperature | 60–110 °C | Higher temp favors cyclization but must preserve boronate ester |

| Reaction Time | 12–48 hours | Longer time ensures complete conversion |

| Purification | Recrystallization, Chromatography | Achieves >95% purity |

Chemical Reactions Analysis

Types of Reactions

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide as the coupling partner.

Cycloaddition: Sodium azide and triethyl orthoformate are used for the formation of the tetrazole ring.

Major Products

Cross-Coupling Products: The major products from Suzuki-Miyaura reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: Incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Biology and Medicine

Drug Development:

Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Industry

Catalysis: Employed in catalytic processes, particularly in the formation of carbon-carbon bonds.

Electronic Materials: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole exerts its effects is largely dependent on its application. In Suzuki-Miyaura coupling, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Thiazole-Boronate Derivatives

- 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Compound 4) Structure: Replaces tetrazole with a thiazole ring. Synthesis: Prepared via Li/Br exchange followed by boronate esterification .

Benzoisoxazole-Boronate Derivatives

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

Meta-Terphenyl-Linked Boronate Esters

- Meta-terphenyl D–π–A dyads Structure: Boronate esters linked to extended π-systems (e.g., triphenylamine donors). Applications: Superior intramolecular charge transfer properties for optoelectronic devices, outperforming simpler tetrazole-boronates in OLED efficiency .

Tetrazole Derivatives with Halogen Substituents

1-Aryl-5-Methyltetrazoles ()

- Examples :

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole

- 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole

- Comparison :

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structure : Combines tetrazole-like triazole with chlorophenyl and fluorophenyl groups.

- Crystallography : Isostructural with bromo analogues but exhibits distinct halogen-dependent intermolecular interactions, influencing solubility and packing .

Functionalized Tetrazoles in Medicinal Chemistry

Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()

- Examples : Compounds 9a–e with variable aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).

- Comparison: Bioactivity: Demonstrated binding to therapeutic targets (e.g., antirhnoviral activity) via docking studies, whereas the boronate-tetrazole lacks direct biological data . Synthesis: Multi-step routes (e.g., click chemistry) yield 60–75%, comparable to the target compound’s boronate synthesis .

Key Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a tetrazole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrazole ring linked to a phenyl group that is further substituted with a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane). This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1033752-94-1 |

| Molecular Formula | C₁₃H₁₇BN₂O₂ |

| Molecular Weight | 244.10 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been documented in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. The specific effects of this compound on inflammatory pathways require further investigation but are promising based on related compounds.

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in preclinical models:

- Study on Cancer Cell Lines:

- A study evaluated the cytotoxic effects of various tetrazole derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range.

- Inflammation Model:

- In an experimental model of acute inflammation induced by carrageenan in rats, administration of a related tetrazole derivative resulted in a significant reduction in paw edema compared to controls.

Future Directions

Further research is warranted to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas for future studies include:

- In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies: Understanding the molecular interactions at play within specific cellular pathways.

- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance potency and selectivity.

Q & A

Basic: What is the structural and functional significance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a pinacol boronic ester, widely used in Suzuki-Miyaura cross-coupling reactions. This moiety enhances the compound’s reactivity as a boronic acid precursor, enabling carbon-carbon bond formation with aryl halides. Its steric bulk (from tetramethyl substituents) improves stability against protodeboronation, making it suitable for stepwise synthetic protocols in heterocyclic chemistry .

Basic: What are standard synthetic routes for preparing 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole?

A common approach involves coupling a tetrazole precursor with a boronic ester derivative. For example:

- Step 1 : Synthesize 5-(4-bromophenyl)-2H-tetrazole via 1,3-dipolar cycloaddition of sodium azide and nitriles .

- Step 2 : Perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous DMSO at 80°C for 12–24 hours .

Yields typically range from 60–75%, with purity confirmed by HPLC and NMR.

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Key variables include:

- Catalyst selection : Pd(OAc)₂ with XPhos ligand increases coupling efficiency compared to PdCl₂(dppf) .

- Solvent choice : DMSO or THF minimizes protodeboronation vs. polar aprotic solvents like DMF .

- Temperature control : Maintaining 70–80°C prevents thermal decomposition of the tetrazole ring .

- Oxidizers : Use 1 atm O₂ as a green oxidizer to avoid over-oxidation byproducts .

Methodological comparisons (e.g., heterogeneous catalysis with Bleaching Earth Clay vs. homogeneous Pd systems) should be validated via TLC and GC-MS .

Advanced: How can contradictory spectroscopic data in literature be resolved during characterization?

Contradictions in NMR or IR spectra often arise from solvent effects or impurities. To resolve:

- Multi-technique validation : Combine ¹H/¹³C NMR, FT-IR (e.g., tetrazole C=N stretch at 1600–1650 cm⁻¹), and elemental analysis .

- X-ray crystallography : For unambiguous structural confirmation, particularly if tautomerism (1H vs. 2H-tetrazole) is suspected .

- Reference controls : Compare with spectra of analogous compounds (e.g., 5-aryl-2H-tetrazoles) from peer-reviewed sources .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in cross-coupling or biological assays?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for Suzuki coupling .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like hMGL) using AutoDock Vina or Schrödinger Suite, referencing docking poses from similar tetrazole derivatives .

- MD simulations : Assess stability of the boronic ester group in aqueous vs. organic solvents .

Advanced: What strategies mitigate stability issues during storage or biological testing?

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .

- Formulation : Use lyophilization for aqueous solubility or encapsulate in PEGylated liposomes for in vivo studies .

- Structural analogs : Replace the tetrazole ring with a triazole or stabilize via N-methylation, though this may alter bioactivity .

Advanced: How can biological activity be systematically evaluated for drug discovery applications?

- Enzyme inhibition assays : Test against serine hydrolases (e.g., monoacylglycerol lipase) using fluorogenic substrates (e.g., AM6701 as a positive control) .

- Cellular uptake studies : Label the compound with ¹⁸F or ¹¹C for PET imaging to track biodistribution .

- Toxicity profiling : Use MTT assays on HEK293 or HepG2 cell lines to assess IC₅₀ values .

Advanced: How do steric and electronic effects of substituents influence reaction outcomes?

- Steric effects : Bulkier aryl groups on the tetrazole reduce coupling efficiency due to hindered Pd coordination .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase boronation rates by stabilizing transition states .

Quantitative structure-activity relationship (QSAR) models can correlate substituent Hammett constants (σ) with reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.